REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:7]=[N:8][C:9]2[C:14]([C:15]=1[Cl:16])=[CH:13][C:12]([O:17][CH3:18])=[C:11]([O:19][CH3:20])[CH:10]=2)=[O:5])C.[OH-].[Na+].Cl>C(O)C.O>[Cl:16][C:15]1[C:14]2[C:9](=[CH:10][C:11]([O:19][CH3:20])=[C:12]([O:17][CH3:18])[CH:13]=2)[N:8]=[CH:7][C:6]=1[C:4]([OH:5])=[O:3] |f:1.2|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C=NC2=CC(=C(C=C2C1Cl)OC)OC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice/water bath
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 50° C
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=NC2=CC(=C(C=C12)OC)OC)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.7 g | |
YIELD: PERCENTYIELD | 98.7% | |
YIELD: CALCULATEDPERCENTYIELD | 116.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |